An In-depth Technical Guide to CBB1007 Trihydrochloride: A Selective LSD1 Inhibitor
An In-depth Technical Guide to CBB1007 Trihydrochloride: A Selective LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBB1007 trihydrochloride is a cell-permeable, amidino-guanidinium compound that functions as a potent, reversible, and substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. By selectively targeting LSD1, CBB1007 trihydrochloride serves as a valuable research tool for investigating the biological roles of this key epigenetic modulator. Its primary mechanism of action involves the inhibition of LSD1-mediated demethylation of histone H3 at lysine (B10760008) 4 (H3K4), leading to an increase in dimethylated H3K4 (H3K4me2), a histone mark associated with transcriptionally active chromatin. This activity makes CBB1007 trihydrochloride a significant molecule for studies in oncology, stem cell biology, and cellular differentiation. For instance, it has been shown to promote the adipogenic differentiation of human embryonic stem cells (hESCs).
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | CBB1007 trihydrochloride | N/A |
| CAS Number | 2070015-03-9 | |
| Molecular Formula | C27H37Cl3N8O4 | |
| Molecular Weight | 644.0 g/mol | Calculated |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C |
Mechanism of Action and Biological Activity
CBB1007 trihydrochloride is a selective inhibitor of the flavin-dependent monoamine oxidase, LSD1. LSD1 plays a critical role in transcriptional regulation by demethylating mono- and di-methylated H3K4. CBB1007 trihydrochloride competitively binds to the substrate-binding pocket of LSD1, preventing the demethylation of H3K4me2 and H3K4me. This inhibition is reversible and selective for LSD1 over other histone demethylases such as LSD2 and JARID1A.
The primary downstream effect of LSD1 inhibition by CBB1007 trihydrochloride is the accumulation of H3K4me2 at gene promoters, which leads to a more open chromatin structure and facilitates gene transcription. This epigenetic remodeling can induce the expression of differentiation-related genes that are otherwise silenced in pluripotent cells.
Signaling Pathway
The following diagram illustrates the mechanism of action of CBB1007 trihydrochloride in the context of LSD1-mediated gene regulation.
Quantitative Data
In Vitro Efficacy
| Parameter | Value | Cell Line/Enzyme | Source |
| IC50 (LSD1) | 5.27 µM | Human LSD1 | |
| Cell Growth Inhibition | Concentration-dependent | F9 mouse embryonic carcinoma cells |
Cellular Effects on Histone Methylation and Gene Expression in hESCs (14-day treatment)
| CBB1007 Concentration | Effect on H3K4me2 Levels | Upregulation of Adipocyte Marker Genes (PPARγ-2, C/EBPα) | Source |
| 5-20 µM | Increased | Yes |
Experimental Protocols
LSD1 Inhibition Assay (In Vitro)
This protocol is a general guideline for determining the IC50 of an LSD1 inhibitor like CBB1007 trihydrochloride using a peroxidase-coupled reaction that detects the hydrogen peroxide byproduct of the demethylation reaction.
Materials:
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Recombinant human LSD1 enzyme
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Dimethylated histone H3K4 peptide substrate
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Horseradish peroxidase (HRP)
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Amplex Red reagent (or similar HRP substrate)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
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CBB1007 trihydrochloride
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96-well microplate
Procedure:
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Prepare serial dilutions of CBB1007 trihydrochloride in assay buffer.
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In a 96-well plate, add the LSD1 enzyme to each well, except for the no-enzyme control wells.
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Add the CBB1007 trihydrochloride dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
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Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.
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Prepare a reaction mixture containing the H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer.
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Initiate the enzymatic reaction by adding the reaction mixture to all wells.
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Incubate the plate at room temperature, protected from light, for 30-60 minutes.
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Measure the fluorescence or absorbance using a microplate reader.
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Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for H3K4me2 Levels
This protocol describes the detection of changes in H3K4me2 levels in cells treated with CBB1007 trihydrochloride.
Materials:
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Cell line of interest (e.g., F9 cells, hESCs)
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CBB1007 trihydrochloride
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Cell lysis buffer (RIPA buffer)
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (loading control)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate (ECL)
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Imaging system
Procedure:
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Culture cells to the desired confluency and treat with various concentrations of CBB1007 trihydrochloride for the desired time.
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Harvest and lyse the cells in RIPA buffer.
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Determine the protein concentration of the lysates using a BCA assay.
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and apply the ECL substrate.
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Capture the chemiluminescent signal using an imaging system.
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Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
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Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
Adipogenic Differentiation of hESCs
This protocol outlines the induction of adipogenesis in hESCs using CBB1007 trihydrochloride.
Materials:
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Human embryonic stem cells (hESCs)
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hESC culture medium
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Adipogenic differentiation medium
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CBB1007 trihydrochloride
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Oil Red O staining solution
Procedure:
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Culture hESCs in their standard culture medium.
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To induce differentiation, replace the culture medium with adipogenic differentiation medium supplemented with various concentrations of CBB1007 trihydrochloride (e.g., 5-20 µM).
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Culture the cells for 14 days, changing the medium every 2-3 days.
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After 14 days, fix the cells and stain with Oil Red O to visualize lipid droplet formation, a marker of mature adipocytes.
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Optionally, perform RT-PCR or western blotting to analyze the expression of adipogenic marker genes (e.g., PPARγ-2, C/EBPα).
Experimental Workflows
The following diagrams illustrate the workflows for the key experiments described above.
Conclusion
CBB1007 trihydrochloride is a potent and selective inhibitor of LSD1, making it an indispensable tool for epigenetic research. Its ability to modulate histone methylation and induce cellular differentiation provides a powerful means to investigate the intricate roles of LSD1 in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize CBB1007 trihydrochloride in their studies.
